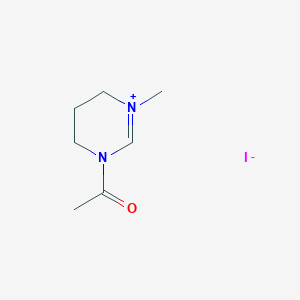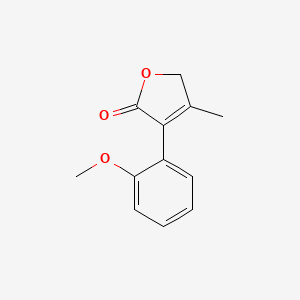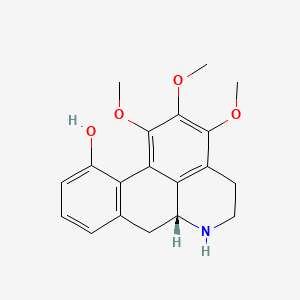![molecular formula C28H24N2O8S B14310644 1,1'-{Sulfonylbis[(2-nitro-4,1-phenylene)oxy]}bis(4-ethylbenzene) CAS No. 113327-94-9](/img/structure/B14310644.png)
1,1'-{Sulfonylbis[(2-nitro-4,1-phenylene)oxy]}bis(4-ethylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-{Sulfonylbis[(2-nitro-4,1-phenylene)oxy]}bis(4-ethylbenzene) is a complex organic compound characterized by its unique structure, which includes sulfonyl, nitro, and phenylene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Sulfonylbis[(2-nitro-4,1-phenylene)oxy]}bis(4-ethylbenzene) typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4,4’-dihydroxydiphenyl sulfone with nitro-substituted phenols under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the compound meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-{Sulfonylbis[(2-nitro-4,1-phenylene)oxy]}bis(4-ethylbenzene) can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride) as catalysts
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution reactions can introduce various functional groups onto the phenylene rings .
Wissenschaftliche Forschungsanwendungen
1,1’-{Sulfonylbis[(2-nitro-4,1-phenylene)oxy]}bis(4-ethylbenzene) has several scientific research applications:
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Organic Chemistry: The compound serves as a building block for synthesizing more complex molecules.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds.
Industry: It is utilized in the production of polymers and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 1,1’-{Sulfonylbis[(2-nitro-4,1-phenylene)oxy]}bis(4-ethylbenzene) involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the sulfonyl and phenylene groups can engage in interactions with other molecules. These interactions can influence the compound’s reactivity and its ability to form complexes with other substances .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-[Sulfonylbis(4,1-phenyleneoxy)]dianiline: This compound shares the sulfonyl and phenyleneoxy groups but differs in the presence of amine groups instead of nitro groups.
1,1’-Sulfonylbis[4-(prop-2-en-1-yloxy)benzene]: Similar in having the sulfonyl and phenyleneoxy groups but with different substituents on the benzene rings.
Uniqueness
1,1’-{Sulfonylbis[(2-nitro-4,1-phenylene)oxy]}bis(4-ethylbenzene) is unique due to the combination of nitro and ethyl groups on the phenylene rings, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are desired .
Eigenschaften
| 113327-94-9 | |
Molekularformel |
C28H24N2O8S |
Molekulargewicht |
548.6 g/mol |
IUPAC-Name |
1-(4-ethylphenoxy)-4-[4-(4-ethylphenoxy)-3-nitrophenyl]sulfonyl-2-nitrobenzene |
InChI |
InChI=1S/C28H24N2O8S/c1-3-19-5-9-21(10-6-19)37-27-15-13-23(17-25(27)29(31)32)39(35,36)24-14-16-28(26(18-24)30(33)34)38-22-11-7-20(4-2)8-12-22/h5-18H,3-4H2,1-2H3 |
InChI-Schlüssel |
YIAVQZVSHMUUTF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)OC2=C(C=C(C=C2)S(=O)(=O)C3=CC(=C(C=C3)OC4=CC=C(C=C4)CC)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1-Aminobutylidene)-5-[2-(ethanesulfinyl)propyl]cyclohexane-1,3-dione](/img/structure/B14310569.png)

![1,3,8,9-Tetramethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/no-structure.png)


![2-[(Dodec-11-en-1-yl)oxy]oxane](/img/structure/B14310609.png)

![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;nitric acid](/img/structure/B14310621.png)

